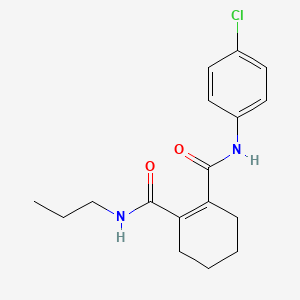
1,3-Bis(bromomethyl)-2,5-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(bromomethyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C10H12Br2O2 It is a derivative of benzene, featuring two bromomethyl groups and two methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Bis(bromomethyl)-2,5-dimethoxybenzene can be synthesized through the bromomethylation of 2,5-dimethoxybenzene. The reaction typically involves the use of bromine and a suitable catalyst, such as iron or aluminum bromide, under controlled conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_10\text{O}2 + 2\text{Br}2 \rightarrow \text{C}{10}\text{H}{12}\text{Br}_2\text{O}_2 + 2\text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale bromomethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and distillation, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis(bromomethyl)-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1,3-Bis(bromomethyl)-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(bromomethyl)-2,5-dimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The methoxy groups can participate in electron-donating interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1,3-Bis(bromomethyl)benzene: Lacks the methoxy groups, resulting in different reactivity and applications.
1,3-Bis(chloromethyl)-2,5-dimethoxybenzene: Similar structure but with chlorine atoms instead of bromine, leading to variations in reactivity and chemical properties.
1,3-Bis(iodomethyl)-2,5-dimethoxybenzene:
Uniqueness: 1,3-Bis(bromomethyl)-2,5-dimethoxybenzene is unique due to the presence of both bromomethyl and methoxy groups, which confer specific reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
72652-35-8 |
|---|---|
Formule moléculaire |
C10H12Br2O2 |
Poids moléculaire |
324.01 g/mol |
Nom IUPAC |
1,3-bis(bromomethyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C10H12Br2O2/c1-13-9-3-7(5-11)10(14-2)8(4-9)6-12/h3-4H,5-6H2,1-2H3 |
Clé InChI |
NMKXDEJEXSASNP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)CBr)OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


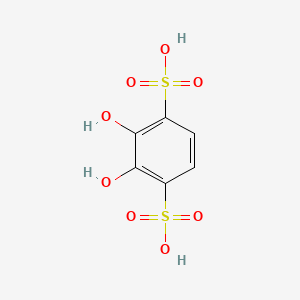
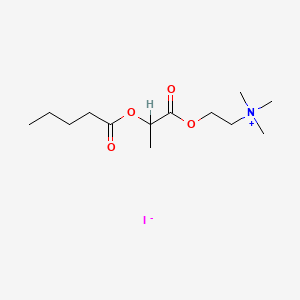

![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)
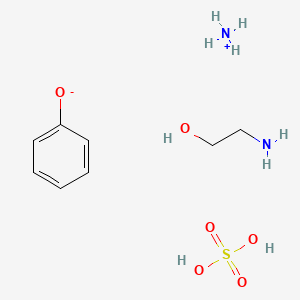
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
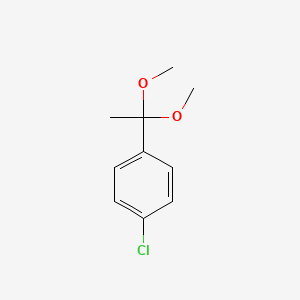
![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)

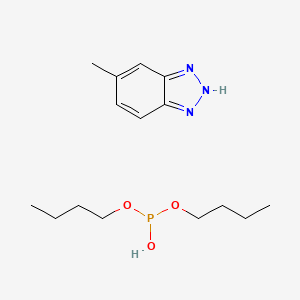
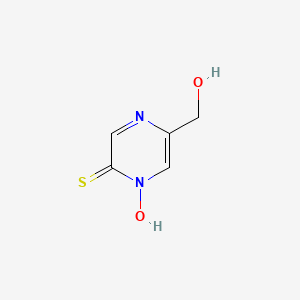

![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B14462433.png)
